molecular formula C10H17ClN4O B1424830 N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride CAS No. 1220036-96-3

N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

Cat. No. B1424830
M. Wt: 244.72 g/mol
InChI Key: JNAKWQMQOAAUMZ-UHFFFAOYSA-N
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Description

“N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds involves the use of appropriate amines in the presence of TEA . The mixture is refluxed for a certain period, and then the solvent is evaporated under reduced pressure .

Scientific Research Applications

    Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives are synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) .
    • Method of Application : The method involves a sequential opening/closing cascade reaction. This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
    • Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

    Potential Bioactive Agents

    • Field : Pharmaceutical Chemistry
    • Application Summary : Nitrogen-containing heterocycles are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
    • Method of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
    • Results : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

    Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Field : Organic Chemistry
    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
    • Method of Application : This strategy involves a sequential opening/closing cascade reaction. This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
    • Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

    Inhibitory Activity

    • Field : Biochemistry
    • Application Summary : Certain compounds showed significant inhibitory activity .
    • Method of Application : The compounds were evaluated for their inhibitory activity .
    • Results : Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

    Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
    • Method of Application : This strategy involves a sequential opening/closing cascade reaction. This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
    • Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

    Inhibitory Activity

    • Field : Biochemistry
    • Application Summary : Certain compounds showed significant inhibitory activity .
    • Method of Application : The compounds were evaluated for their inhibitory activity .
    • Results : Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

properties

IUPAC Name

N-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAKWQMQOAAUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
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N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
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N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

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